molecular formula C11H14N2O2 B8166138 4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide

4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide

Cat. No.: B8166138
M. Wt: 206.24 g/mol
InChI Key: NAWFOBACJCQDQP-UHFFFAOYSA-N
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Description

4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide is an organic compound that features a benzamide core with an amino group at the 4-position, a hydroxy group at the 2-position, and a cyclopropylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).

    Amidation: The carboxylic acid group of 2-hydroxybenzoic acid is converted to an amide using cyclopropylmethylamine under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Nitration and Reduction: The resulting amide is then nitrated to introduce a nitro group at the 4-position, followed by reduction of the nitro group to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas (H2).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the hydroxy group, converting it to a benzylamine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of 4-cyclopropylmethyl-2-hydroxybenzaldehyde.

    Reduction: Formation of 4-Amino-N-(cyclopropylmethyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The hydroxy and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(methyl)-2-hydroxybenzamide: Similar structure but with a methyl group instead of a cyclopropylmethyl group.

    4-Amino-N-(ethyl)-2-hydroxybenzamide: Similar structure but with an ethyl group instead of a cyclopropylmethyl group.

    4-Amino-N-(propyl)-2-hydroxybenzamide: Similar structure but with a propyl group instead of a cyclopropylmethyl group.

Uniqueness

4-Amino-N-(cyclopropylmethyl)-2-hydroxybenzamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-amino-N-(cyclopropylmethyl)-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-8-3-4-9(10(14)5-8)11(15)13-6-7-1-2-7/h3-5,7,14H,1-2,6,12H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWFOBACJCQDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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